(Azidomethyl)cyclobutane
Overview
Description
(Azidomethyl)cyclobutane is an organic compound with the molecular formula C5H9N3. It consists of a cyclobutane ring attached to an azide group (-N3).
Preparation Methods
Synthetic Routes and Reaction Conditions: (Azidomethyl)cyclobutane can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethyl bromide with sodium azide in an aprotic solvent such as dimethylformamide (DMF). The reaction typically proceeds at room temperature, yielding azidomethylcyclobutane as the primary product .
Industrial Production Methods: While specific industrial production methods for azidomethylcyclobutane are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. Scaling up the reaction would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides .
Chemical Reactions Analysis
Types of Reactions: (Azidomethyl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Cycloaddition Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like DMF or acetonitrile.
Cycloaddition Reactions: Alkynes and copper(I) catalysts are commonly used in the Huisgen cycloaddition, often performed in solvents such as water or ethanol.
Major Products Formed:
Substitution Reactions: Products include substituted cyclobutylmethyl derivatives.
Cycloaddition Reactions: Products include 1,2,3-triazoles, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
(Azidomethyl)cyclobutane has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of triazoles and other nitrogen-containing heterocycles.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Triazole derivatives of azidomethylcyclobutane are investigated for their potential use as pharmaceutical agents.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its ability to undergo cycloaddition reactions.
Mechanism of Action
The mechanism of action of azidomethylcyclobutane and its derivatives largely depends on the specific application and the nature of the target molecules. In biological systems, triazole derivatives may interact with enzymes or receptors, modulating their activity. The azide group can also facilitate the formation of covalent bonds with target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
(Azidomethyl)cyclobutane can be compared with other azide-containing compounds and cyclobutane derivatives:
Properties
IUPAC Name |
azidomethylcyclobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c6-8-7-4-5-2-1-3-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTSIOABNCURKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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